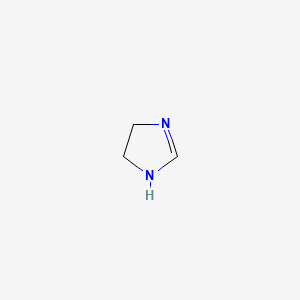

Imidazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDZQHUAFNZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060127 | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-75-6, 28299-33-4 | |

| Record name | 2-Imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Imidazoline Receptor Subtypes and Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazoline receptors represent a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of pathological conditions. Initially identified through their interaction with compounds bearing an this compound moiety, these receptors are now classified into three main subtypes: I₁, I₂, and I₃. The I₁ receptor is primarily involved in the central regulation of blood pressure, making it a key target for antihypertensive drugs. The I₂ receptor, with its enigmatic molecular identity, is implicated in various neurological disorders, including pain and neurodegeneration. The I₃ receptor is localized in pancreatic β-cells and plays a crucial role in regulating insulin (B600854) secretion. This technical guide provides a comprehensive overview of the current understanding of this compound receptor subtypes, their distinct functions, signaling pathways, and the experimental methodologies employed in their investigation. Quantitative binding data for a range of ligands are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate research in this dynamic field. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear conceptual framework for drug development professionals and researchers.

This compound Receptor Subtypes: Classification and Pharmacology

This compound receptors are a heterogeneous class of proteins that are pharmacologically distinct from adrenergic receptors, although they can be recognized by some adrenergic ligands like clonidine.[1][2] There are three main subtypes of this compound receptors: I₁, I₂, and I₃.[1][3]

-

I₁ this compound Receptor: The I₁ receptor is instrumental in the inhibition of the sympathetic nervous system, which leads to a reduction in blood pressure.[3] It is found in the plasma membrane of neurons in the rostral ventrolateral medulla (RVLM) of the brainstem, as well as in the adrenal medulla, renal epithelium, and pancreatic islets.[3][4][5] The antihypertensive effects of second-generation centrally acting drugs like moxonidine (B1115) and rilmenidine (B1679337) are primarily mediated through their agonist activity at I₁ receptors.[6][7]

-

I₂ this compound Receptor: The I₂ receptor subtype has more enigmatic functions but is implicated in several psychiatric and neurological conditions, including chronic pain and neurodegenerative diseases.[3][8] I₂ binding sites are predominantly located on the outer mitochondrial membrane and have been associated with allosteric modulation of monoamine oxidase (MAO) and with brain creatine (B1669601) kinase.[3][5] The molecular identity of the I₂ receptor is not fully elucidated and is likely heterogeneous, consisting of multiple binding proteins.[3][8][9]

-

I₃ this compound Receptor: The I₃ receptor is primarily located in pancreatic β-cells and is responsible for regulating insulin secretion.[2][3] Activation of I₃ receptors is thought to stimulate insulin release in a glucose-dependent manner, suggesting its potential as a target for the treatment of type 2 diabetes.[2][10][11]

Quantitative Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki) of various ligands for the different this compound receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinities of Ligands for the I₁ this compound Receptor

| Ligand | Ki (nM) | Receptor Source/Radioligand | Reference |

| Moxonidine | 3.5 | Bovine adrenal chromaffin cells / [³H]Clonidine | [6] |

| Rilmenidine | 2.5 | Rabbit brainstem / [³H]Clonidine | [6] |

| Clonidine | 17 | Human platelet / [³H]p-aminoclonidine | [10] |

| Idazoxan | 25 | Bovine adrenal chromaffin cells / [³H]Clonidine | [6] |

| Efaroxan | 15 | Bovine adrenal chromaffin cells / [³H]Clonidine | [6] |

| Agmatine | >1000 | Human platelet / [³H]p-aminoclonidine | [10] |

Table 2: Binding Affinities of Ligands for the I₂ this compound Receptor

| Ligand | Ki (nM) | Receptor Source/Radioligand | Reference |

| 2-BFI | 1.3 | Rabbit brain / [³H]Idazoxan | [12] |

| Idazoxan | 2.0 | Rabbit brain / [³H]Idazoxan | [12] |

| BU224 | 1.2 | Rat brain / [³H]Idazoxan | [13] |

| CR4056 | 1.5 | Human brain / [³H]2-BFI | [14] |

| B06 | 3.5 (pKi = 8.56) | Human frontal cortex / [³H]2-BFI | [14] |

| Agmatine | >1000 | Rat brain / [³H]Idazoxan | [3] |

Table 3: Ligands Acting on the I₃ this compound Receptor (Quantitative Ki Data is Limited)

| Ligand | Activity | Comments | Reference |

| Efaroxan | Agonist | Stimulates insulin secretion. | [14] |

| KU14R | Antagonist | Blocks this compound-mediated insulin secretion. | [14] |

| Morin (B1676745) | Agonist | Flavonoid that enhances insulin secretion via I₃ receptors. | [15] |

| Canavanine | Agonist | Guanidinium derivative that stimulates insulin release. | [16] |

Signaling Pathways

The signaling pathways for the three this compound receptor subtypes are distinct and are detailed below.

I₁ this compound Receptor Signaling Pathway

Activation of the I₁ this compound receptor, which has been putatively identified as Nischarin (IRAS), initiates a signaling cascade that is independent of traditional G-protein-coupled second messengers like cAMP or inositol (B14025) phosphates.[17][18] Instead, the I₁ receptor is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[6][18] This leads to the hydrolysis of phosphatidylcholine, generating diacylglycerol (DAG) and phosphocholine.[6] DAG can then activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the sympatho-inhibitory effects that lower blood pressure.[6][18] There is also evidence suggesting a link to phospholipase A2 (PLA2) activation and subsequent arachidonic acid and prostaglandin (B15479496) synthesis.[3][19]

I₂ this compound Receptor Signaling

The signaling mechanism for the I₂ this compound receptor is not as clearly defined as for the I₁ subtype, largely due to its elusive molecular identity.[3][8] A significant portion of I₂ binding sites are located on the outer mitochondrial membrane and are thought to be allosteric modulatory sites on monoamine oxidase A and B (MAO-A and MAO-B).[5][20] Ligand binding to these sites can inhibit MAO activity, leading to an increase in the levels of monoamine neurotransmitters.[5] Another identified I₂ binding protein is brain creatine kinase.[3][8]

I₃ this compound Receptor Signaling Pathway

The I₃ this compound receptor is involved in the regulation of insulin secretion from pancreatic β-cells.[11] While its molecular structure is yet to be definitively identified, functional studies suggest that it may be a binding site on the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel.[10][11] Activation of the I₃ receptor is proposed to lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] This signaling cascade ultimately results in the closure of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][10][11]

Experimental Protocols

Radioligand Binding Assay

This is a fundamental technique to determine the affinity (Ki) of a ligand for a specific receptor subtype.[21]

Objective: To determine the binding affinity of a test compound for an this compound receptor subtype.

Materials:

-

Tissue homogenate or cell membranes expressing the receptor of interest.

-

Radioligand (e.g., [³H]Clonidine for I₁, [³H]Idazoxan or [³H]2-BFI for I₂).

-

Unlabeled competing ligand (the test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement (I₁ Receptor Function)

This protocol assesses the effect of I₁ receptor agonists on blood pressure in animal models.[22][23]

Objective: To measure the change in blood pressure in response to the administration of an I₁ receptor agonist.

Materials:

-

Spontaneously hypertensive rats (SHRs) or other suitable animal model.

-

I₁ receptor agonist (e.g., moxonidine).

-

Vehicle control (e.g., saline).

-

Anesthetic (if required).

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the experimental setup to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurement: Record the baseline systolic and diastolic blood pressure for each animal.

-

Drug Administration: Administer the I₁ receptor agonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Post-Dose Monitoring: Continuously or intermittently monitor and record blood pressure at several time points after drug administration.

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of the drug-treated group to the vehicle-treated group.

Monoamine Oxidase (MAO) Inhibition Assay (I₂ Receptor Function)

This in vitro assay measures the ability of I₂ receptor ligands to inhibit MAO activity.[21]

Objective: To determine the inhibitory potency of a test compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., p-tyramine).

-

Peroxidase.

-

Fluorescent probe (e.g., Amplex Red).

-

Test compound (I₂ ligand).

-

Assay buffer.

-

Microplate reader.

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of MAO enzymes and various concentrations of the test compound in assay buffer.

-

Incubation: In a microplate, incubate the MAO enzyme with the test compound for a defined period.

-

Reaction Initiation: Add the MAO substrate, peroxidase, and fluorescent probe to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (I₃ Receptor Function)

This protocol assesses the effect of I₃ receptor agonists on insulin secretion from isolated pancreatic islets.[24][25][26]

Objective: To measure the amount of insulin secreted from pancreatic islets in response to glucose and an I₃ receptor agonist.

Materials:

-

Isolated pancreatic islets from rodents or humans.

-

Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

I₃ receptor agonist or antagonist.

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion and culture them overnight.

-

Pre-incubation: Pre-incubate batches of islets in KRB buffer with low glucose to establish a basal insulin secretion rate.

-

Stimulation: Incubate the islets in KRB buffer with high glucose, with or without the I₃ receptor test compound, for a specified time (e.g., 1 hour).

-

Supernatant Collection: Collect the supernatant from each well, which contains the secreted insulin.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the control conditions (high glucose alone).

Molecular Identity of this compound Receptors

The molecular identification of this compound receptors has been a significant challenge in the field.

-

I₁ Receptor: A candidate for the I₁ receptor has been cloned and is known as this compound Receptor Antisera-Selected (IRAS), which is identical to Nischarin.[17][27] Transfection of IRAS cDNA into host cells confers high-affinity binding sites for I₁ ligands.[17]

-

I₂ Receptor: The molecular identity of the I₂ receptor is more complex and is considered to be heterogeneous.[3][8] Several proteins have been identified as I₂ binding sites, including monoamine oxidases (MAO-A and MAO-B) and brain creatine kinase.[3][8] Western blot analysis has revealed multiple protein bands that are recognized by this compound receptor antibodies, suggesting that I₂ receptors may be a family of related proteins.[9]

-

I₃ Receptor: The molecular identity of the I₃ receptor is the least characterized.[10][11] Functional evidence suggests that it may be a component of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, specifically the Kir6.2 subunit.[10][11] However, its definitive molecular structure remains to be elucidated.

Conclusion and Future Directions

The study of this compound receptors has unveiled a complex and promising area of pharmacology with significant therapeutic potential. The distinct functions and signaling pathways of the I₁, I₂, and I₃ subtypes offer opportunities for the development of targeted therapies for hypertension, neurological disorders, and diabetes. While significant progress has been made in characterizing these receptors, particularly the I₁ subtype, the molecular identities of the I₂ and I₃ receptors remain areas of active investigation. Future research focused on the definitive molecular cloning and structural elucidation of all this compound receptor subtypes will be critical for the rational design of highly selective and efficacious drugs. Furthermore, a deeper understanding of the downstream signaling cascades and the physiological roles of these receptors will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases. The continued application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our knowledge of this fascinating receptor family.

References

- 1. Ligand binding to I2 this compound receptor: the role of lipophilicity in quantitative structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound receptor - Wikipedia [en.wikipedia.org]

- 3. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kup.at [kup.at]

- 5. The this compound receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. I1 this compound agonists. General clinical pharmacology of this compound receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of I1 and I2 this compound receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification of morin as an agonist of this compound I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of I1-imidazoline receptors using microphysiometry and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound receptor antisera-selected (IRAS) cDNA: cloning and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Changes of this compound receptors in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Blood pressure protocol v1 [protocols.io]

- 24. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]

- 27. This compound receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for Imidazoline Receptors: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of imidazoline receptors. The document elucidates the core endogenous ligands, their binding affinities, the intricate signaling pathways they modulate, and the experimental methodologies crucial for their investigation.

Introduction to this compound Receptors and their Endogenous Ligands

This compound receptors (I-Rs) are a family of non-adrenergic binding sites that have emerged as significant targets for therapeutic intervention in a range of physiological processes.[1][2] Initially identified through the binding of clonidine (B47849) and other this compound-containing drugs, these receptors are distinct from adrenoceptors.[3] There are three primary classes of this compound receptors:

-

I1-Imidazoline Receptors: Primarily located on the plasma membrane, these receptors are involved in the central regulation of blood pressure.[1][3]

-

I2-Imidazoline Receptors: Often found on the outer mitochondrial membrane, I2 receptors are implicated in a variety of neurological conditions and may function as an allosteric binding site on monoamine oxidases (MAO).[1]

-

I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors play a role in the regulation of insulin (B600854) secretion.[1][4]

The search for the body's own molecules that interact with these receptors has led to the identification of several endogenous ligands. The term "clonidine-displacing substance" (CDS) was historically used to describe an extract from the brain that could displace clonidine from its binding sites.[5][6] While this substance is not fully characterized, agmatine (B1664431) has been identified as a key active component.[7] Other significant endogenous ligands include the β-carboline, harmane, and imidazoleacetic acid-ribotide.[1]

Quantitative Binding Data of Endogenous Ligands

The binding affinities of endogenous ligands for the different this compound receptor subtypes are crucial for understanding their physiological roles and for the development of selective therapeutic agents. The following tables summarize the available quantitative data (Ki and IC50 values).

Table 1: Binding Affinities of Agmatine at this compound Receptors

| Receptor Subtype | Ligand | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| I1 | Agmatine | Bovine Adrenomedullary Membranes | [125I]p-iodoclonidine | - | - | [8] |

| I2 | Agmatine | Human Platelet Intracellular Membranes | [3H]-idazoxan | - | - | [8] |

Further research is needed to populate this table with more specific quantitative values.

Table 2: Binding Affinities of β-Carbolines at this compound Receptors

| Receptor Subtype | Ligand | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| I1 | Harmane | Rat RVLM | - | - | ~30 | [9] |

| I2 | Harmane | Rat Brain | [3H]-2-BFI | 700 | - | [10] |

| I2 | Norharmane | Rat Brain | [3H]-2-BFI | 20 | - | [10] |

Table 3: Binding Affinities of Imidazoleacetic Acid-Ribotide at this compound Receptors

| Receptor Subtype | Ligand | Test System | Radioligand | Ki (µM) | IC50 (µM) | Reference |

| I1 | Imidazoleacetic acid-ribotide | Bovine Adrenal Medulla | [3H]clonidine | 13 ± 2 | - | [11] |

| I1 | Imidazoleacetic acid-riboside | Bovine Adrenal Medulla | [3H]clonidine | 24 ± 5 | - | [11] |

Signaling Pathways of this compound Receptors

The activation of this compound receptors by their endogenous ligands initiates distinct intracellular signaling cascades. These pathways are critical to the physiological effects mediated by each receptor subtype.

I1-Imidazoline Receptor Signaling Pathway

The I1 receptor is not coupled to the conventional G-protein signaling pathways that involve adenylyl or guanylyl cyclases.[12][13] Instead, its activation leads to the hydrolysis of choline (B1196258) phospholipids, generating diacylglycerol (DAG) and arachidonic acid.[12][13] This signaling cascade shares similarities with that of the interleukin family of receptors, suggesting that I1-receptors may belong to the neurocytokine receptor family.[12][13]

I2-Imidazoline Receptor Signaling Pathway

The I2 receptor is predominantly located on the outer mitochondrial membrane and is closely associated with monoamine oxidase (MAO).[1] The binding of ligands to the I2 site can allosterically modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters.[1] Additionally, sustained stimulation of I2 receptors has been shown to down-regulate pro-apoptotic proteins such as Bax and up-regulate anti-apoptotic factors, suggesting a role in neuroprotection.[14]

I3-Imidazoline Receptor Signaling Pathway

The I3 receptor is crucial for regulating insulin secretion from pancreatic β-cells.[15] Activation of the I3 receptor by ligands such as agmatine engages a phospholipase C (PLC) signaling pathway.[15] This leads to anti-apoptotic effects, evidenced by a decrease in caspase-3 expression and an increase in the phosphorylation of the pro-apoptotic protein Bad (p-BAD), thereby promoting β-cell survival.[15][16]

Experimental Protocols

Radioligand Binding Assay for I1-Imidazoline Receptors in Rat Brainstem

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for I1-imidazoline receptors in rat brainstem membranes.

Materials:

-

Rat brainstem tissue

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4

-

Radioligand: [³H]-Clonidine (specific activity ~20-60 Ci/mmol)

-

Non-specific binding agent: 10 µM Moxonidine or Clonidine

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brainstem tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Clonidine (to a final concentration of ~1-5 nM), and 100 µL of membrane suspension (50-100 µg protein).

-

Non-specific Binding: 50 µL of 10 µM Moxonidine, 50 µL of [³H]-Clonidine, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Clonidine, and 100 µL of membrane suspension.

-

-

Incubate the plate at 25°C for 45-60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HPLC Method for Quantification of Agmatine in Rat Brain Tissue

This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantification of agmatine in rat brain tissue, based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[17]

Materials:

-

Rat brain tissue

-

Homogenization solution: 0.4 M Perchloric acid

-

Derivatizing reagent: o-phthalaldehyde (OPA) in a suitable buffer with 2-mercaptoethanol

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium acetate, pH 7.2

-

Mobile Phase B: Methanol

-

Agmatine standard solutions

Procedure:

-

Sample Preparation:

-

Homogenize accurately weighed brain tissue in 10 volumes of ice-cold 0.4 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Derivatization:

-

Mix a portion of the supernatant (or agmatine standard) with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature to form a fluorescent derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the sample using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

-

0-5 min: 20% B

-

5-15 min: 20-80% B

-

15-20 min: 80% B

-

20-25 min: 80-20% B

-

25-30 min: 20% B

-

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of derivatized agmatine standards.

-

Identify and integrate the peak corresponding to the agmatine-OPA derivative in the sample chromatograms.

-

Determine the concentration of agmatine in the sample by comparing its peak area to the standard curve.

-

Conclusion

The study of endogenous ligands for this compound receptors is a rapidly evolving field with significant therapeutic potential. Agmatine, β-carbolines, and imidazoleacetic acid-ribotide represent key players in the modulation of this compound receptor activity, each with distinct binding profiles and signaling consequences. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate these interactions and unravel the complex roles of this compound receptors in health and disease. A thorough understanding of these endogenous systems is paramount for the rational design and development of novel drugs targeting this important receptor family.

References

- 1. This compound receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound receptor - Wikipedia [en.wikipedia.org]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are this compound receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Clonidine displacing substance is biologically active on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agmatine--a novel endogenous ligand of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the discriminable stimulus produced by 2-BFI: effects of this compound I2-site ligands, MAOIs, β-carbolines, agmatine and ibogaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harmane produces hypotension following microinjection into the RVLM: possible role of I1-imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. perceptive.com [perceptive.com]

- 11. pnas.org [pnas.org]

- 12. Agmatine and this compound Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic treatment with selective I2-imidazoline receptor ligands decreases the content of pro-apoptotic markers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of this compound-I3 receptors ameliorates pancreatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Imidazoline Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Imidazoline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities and therapeutic potential. This guide provides an in-depth exploration of the core medicinal chemistry of these derivatives, including their structure-activity relationships, therapeutic applications, and the underlying signaling pathways. Detailed experimental protocols for their evaluation and a curated collection of quantitative pharmacological data are presented to serve as a valuable resource for professionals in drug discovery and development.

Introduction to this compound Derivatives and their Receptors

This compound derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This structural motif is a key pharmacophore that interacts with specific this compound receptors, which are distinct from adrenergic receptors.[1] There are three primary classes of this compound receptors:

-

I₁-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[2] Their activation leads to an inhibition of the sympathetic nervous system.[1]

-

I₂-Imidazoline Binding Sites: These sites are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[3] Their precise physiological role is still under investigation, but they are implicated in various neurological and psychiatric conditions.[1]

-

I₃-Imidazoline Receptors: These receptors are involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1]

The diverse biological functions of these receptors have made this compound derivatives attractive candidates for the development of novel therapeutics for cardiovascular diseases, neurological disorders, and metabolic conditions.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic utility of this compound derivatives is closely linked to their structural features, which govern their affinity and selectivity for the different this compound receptor subtypes.

Antihypertensive Agents

The most well-established therapeutic application of this compound derivatives is in the management of hypertension.[5] Centrally acting antihypertensives like clonidine, moxonidine, and rilmenidine (B1679337) exert their effects through agonism at I₁-imidazoline receptors in the rostral ventrolateral medulla of the brainstem.[2]

Structure-Activity Relationship Highlights for I₁-Agonists:

-

The presence of a 2-substituted this compound ring is crucial for activity.

-

Aromatic or lipophilic substituents at the 2-position of the this compound ring are generally favored.

-

Substitution on the aromatic ring can modulate potency and selectivity. For instance, ortho or meta substitution with a methyl or methoxy (B1213986) group on a phenyl ring linked to the this compound moiety enhances I₁ affinity.[6]

Neuroprotective and Psychiatric Applications

I₂-imidazoline receptor ligands are being investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[4] The modulation of MAO activity by I₂ ligands suggests their potential in conditions where monoamine neurotransmitter levels are dysregulated.[3]

Structure-Activity Relationship Highlights for I₂-Ligands:

-

Selectivity for I₂ receptors often increases with a methyl group at the para position of a 2-phenyl-imidazoline scaffold.[6]

-

Compounds like 2-(3'-fluoro-4'-tolyl)-imidazoline have shown high potency and selectivity for I₂ sites.[6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (pKi) and half-maximal inhibitory concentrations (IC50) of representative this compound derivatives for I₁ and I₂ this compound receptors and α-adrenergic receptors. This data is essential for understanding the selectivity profiles of these compounds.

Table 1: Binding Affinities (pKi) of this compound Derivatives

| Compound | I₁ Receptor (pKi) | I₂ Receptor (pKi) | α₂-Adrenergic Receptor (pKi) | Selectivity (I₁/I₂) | Reference |

| 2-(2'-methoxyphenyl)-imidazoline | 8.53 | < 5.0 | - | > 3388 | [6] |

| 2-(3'-fluoro-4'-tolyl)-imidazoline | < 5.0 | 8.53 | - | > 3388 (for I₂) | [6] |

| S23515 | - | - | - | - | [7] |

| S23757 | - | - | - | - | [7] |

| LNP 509 | - | - | - | - | [7] |

| LNP 911 | - | - | - | - | [7] |

Table 2: IC50 Values of this compound Derivatives

| Compound | Target | IC50 (µM) | Cell Line/Tissue | Reference |

| Compound 3a | Antihypertensive | - | In-vivo | [5] |

| Compound 3c | Antihypertensive | - | In-vivo | [5] |

| Compound 4c | Antihypertensive | - | In-vivo | [5] |

| Compound 5a | Antihypertensive | - | In-vivo | [5] |

| Compound 6c | Antihypertensive | - | In-vivo | [5] |

Signaling Pathways

The activation of this compound receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of this compound derivatives.

I₁-Imidazoline Receptor Signaling

The I₁-imidazoline receptor is believed to be a G-protein coupled receptor (GPCR).[2] Its activation initiates a signaling cascade that involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and the subsequent inhibition of adenylyl cyclase.[7] This leads to a reduction in cyclic AMP (cAMP) levels and ultimately results in the inhibition of sympathetic outflow.

References

- 1. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 2. This compound receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of this compound derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of this compound sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kup.at [kup.at]

A Technical Guide to the Synthesis of Novel Imidazoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of novel imidazoline-based compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents targeting this compound receptors.

Introduction to this compound-Based Compounds

This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The this compound ring system is a core structural motif in a variety of biologically active molecules, including antihypertensive agents, hypoglycemic compounds, and anticancer drugs.[3][4][5] These compounds primarily exert their effects through interaction with this compound receptors (I-receptors), which are classified into three main subtypes: I₁, I₂, and I₃.[6][7]

Synthetic Methodologies

The synthesis of novel this compound-based compounds can be achieved through several versatile and efficient methodologies. This section details three prominent synthetic routes, providing comprehensive experimental protocols for each.

Synthesis of 2-Substituted Imidazolines from Aldehydes

A common and straightforward method for the synthesis of 2-substituted imidazolines involves the condensation of an aldehyde with ethylenediamine (B42938), followed by oxidation.[8][9][10]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-Imidazolines using N-Bromosuccinimide (NBS)

-

Reaction Setup: To a solution of the desired aromatic aldehyde (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) or tert-butyl methyl ether (TBME) (5 mL), add ethylenediamine (1.2 mmol).

-

Aminal Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the aminal intermediate.

-

Oxidation: Cool the reaction mixture in an ice bath and add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the pure 2-aryl-imidazoline.[11]

Table 1: Synthesis of 2-Aryl-Imidazolines from Various Aldehydes

| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | CH₂Cl₂ | 2 | 95 |

| 2 | 4-Methoxybenzaldehyde | CH₂Cl₂ | 2 | 92 |

| 3 | 4-Chlorobenzaldehyde | CH₂Cl₂ | 2.5 | 90 |

| 4 | 4-Nitrobenzaldehyde | CH₂Cl₂ | 3 | 88 |

| 5 | 2-Naphthaldehyde | TBME | 2 | 91 |

| 6 | 3-Pyridinecarboxaldehyde | TBME | 2.5 | 85 |

Data compiled from multiple sources.[8]

Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of highly substituted imidazoles, which can be readily reduced to the corresponding imidazolines. The Debus-Radziszewski reaction is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate).[12][13][14]

Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

-

Reaction Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

-

Catalyst Addition: Add a catalytic amount of cupric chloride (CuCl₂·2H₂O) (10 mol%).

-

Reaction Conditions: Heat the mixture under solvent-free conditions using microwave irradiation for 10-15 minutes. Alternatively, the reaction can be refluxed in ethanol (B145695) with a catalytic amount of citric acid.

-

Workup: After cooling to room temperature, add ice-cold water to the reaction mixture to precipitate the solid product.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[12]

Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles via Multicomponent Reaction

| Entry | Aldehyde | 1,2-Dicarbonyl | Catalyst | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Benzil | CuCl₂·2H₂O (MW) | 12 | 90 |

| 2 | 4-Chlorobenzaldehyde | Benzil | CuCl₂·2H₂O (MW) | 10 | 94 |

| 3 | 4-Methoxybenzaldehyde | Benzil | CuCl₂·2H₂O (MW) | 12 | 92 |

| 4 | 4-Nitrobenzaldehyde | Benzil | Citric Acid (EtOH reflux) | 100 | 85 |

| 5 | 2-Hydroxybenzaldehyde | Benzil | Citric Acid (EtOH reflux) | 120 | 88 |

Data compiled from multiple sources.[12]

Palladium-Catalyzed Synthesis of Polysubstituted Imidazolines

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of functionalized this compound derivatives. This can involve the direct C-H functionalization of a pre-formed this compound ring or a tandem reaction to construct the heterocyclic core.[15]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Imidazolinone

-

Reaction Setup: In a reaction vial, combine the imidazolinone starting material (1.0 mmol), the aryl halide (1.5 mmol), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and sodium acetate trihydrate (NaOAc·3H₂O) (3.0 equiv).

-

Solvent: Add degassed dimethyl sulfoxide (B87167) (DMSO) (3 mL).

-

Reaction Conditions: Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.[15]

Characterization of Novel this compound Compounds

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and stereochemistry.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the C=N bond characteristic of the this compound ring.[16]

Signaling Pathways of this compound Receptors

This compound-based compounds exert their biological effects by interacting with specific this compound receptors. The signaling cascades initiated by these receptors are distinct and are of significant interest in drug development.

I₁-Imidazoline Receptor Signaling Pathway

The I₁-imidazoline receptor is implicated in the central regulation of blood pressure.[19][20] Its activation leads to a unique signaling cascade that does not involve traditional G-protein-coupled second messengers like cAMP or inositol (B14025) phosphates.[1][19] Instead, the I₁ receptor is coupled to the hydrolysis of phosphatidylcholine (PC) by phosphatidylcholine-selective phospholipase C (PC-PLC), generating diacylglycerol (DAG).[21][22][23] DAG, in turn, can activate protein kinase C (PKC) and lead to the production of downstream signaling molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel this compound derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 6. This compound receptor - Wikipedia [en.wikipedia.org]

- 7. This compound binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. 2-Imidazoline synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. imp.kiev.ua [imp.kiev.ua]

- 18. researchgate.net [researchgate.net]

- 19. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. scispace.com [scispace.com]

- 23. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Imidazoline Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazoline receptors represent a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of pathological conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound receptor agonists, focusing on the three primary subtypes: I1, I2, and I3. It details their distinct signaling pathways, downstream physiological effects, and the experimental methodologies employed to elucidate their function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in this field.

Introduction to this compound Receptors

Initially identified as non-adrenergic binding sites for clonidine (B47849) and other this compound-containing compounds, this compound receptors are now classified into three main subtypes with distinct tissue distributions and functional roles.

-

I1 Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure. Agonism at I1 receptors leads to a reduction in sympathetic nervous system outflow, resulting in vasodilation and a decrease in blood pressure.

-

I2 Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidases. Their activation has been implicated in a variety of functions, including pain modulation, neuroprotection, and the regulation of mood.

-

I3 Receptors: Located in pancreatic β-cells, I3 receptors play a crucial role in the regulation of insulin (B600854) secretion.

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of agonists with this compound receptors is quantified by their binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize available data for key this compound receptor agonists.

Table 1: Binding Affinities (Ki, nM) of Selected Agonists for this compound Receptor Subtypes

| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | α2A-Adrenoceptor (Ki, nM) | Selectivity (I1 vs α2A) |

| Clonidine | 3.3 | 19.2 | 1.5 | ~0.45 |

| Moxonidine | 4.9 | 1550 | 165 | ~33.7 |

| Rilmenidine | 2.9 | 2040 | 88 | ~30.3 |

| Agmatine | High (selective for subcomponent) | Moderate to Low | Low | High |

| 2-BFI | - | 70.1 | - | - |

| BU 226 | - | 1.4 | >10,000 | >7142 |

Data compiled from multiple sources. Absolute values may vary between studies.

Table 2: Functional Potency (EC50/IC50) of Selected Agonists

| Agonist | Receptor Subtype | Functional Assay | Potency (EC50/IC50) |

| Moxonidine | I1 | Arachidonic Acid Release (PC12 cells) | 10 nM - 1.0 µM (concentration range) |

| LY389382 | I3 | Glucose-dependent insulin secretion (rat islets) | 0.3 µM |

| Phentolamine | I3 | Increase in cytoplasmic Ca2+ (pancreatic β-cells) | 32 µM (effective concentration) |

Signaling Pathways of this compound Receptor Agonists

The signaling cascades initiated by this compound receptor agonists are distinct for each subtype and are often independent of classical G-protein coupled receptor pathways.

I1 this compound Receptor Signaling

Activation of I1 receptors initiates a signaling cascade that is not coupled to the conventional adenylyl cyclase or inositol (B14025) phospholipid hydrolysis pathways. Instead, it involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).

-

PC-PLC Activation: Agonist binding to the I1 receptor leads to the activation of PC-PLC.

-

Second Messenger Generation: PC-PLC hydrolyzes phosphatidylcholine to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.

-

Downstream Effects: DAG can be further metabolized to generate arachidonic acid and subsequently eicosanoids, which are implicated in the receptor's physiological effects. Additionally, I1 receptor activation has been shown to inhibit the Na+/H+ exchanger and induce the expression of genes encoding for catecholamine synthetic enzymes.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Imidazoline Receptor Structure-Activity Relationships

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for ligands targeting the three main classes of this compound receptors: I₁, I₂, and I₃. It details the critical chemical features that govern ligand affinity and selectivity, summarizes quantitative binding data, outlines key experimental methodologies, and illustrates the associated signaling pathways.

Introduction to this compound Receptors

This compound receptors are a class of non-adrenergic receptors that recognize compounds containing an this compound or a related heterocyclic moiety.[1] They are broadly classified into three main subtypes, each with distinct physiological roles and therapeutic potential.[2][3]

-

I₁ Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[3][4][5] Agonists at the I₁ receptor are effective antihypertensive agents.[5]

-

I₂ Receptors: These receptors are widely distributed and are often found on the outer mitochondrial membrane, where they are believed to act as allosteric modulators of Monoamine Oxidase B (MAO-B).[1][2][6] Ligands targeting I₂ receptors are being investigated for their potential in treating psychiatric conditions and neurodegenerative diseases.[7]

-

I₃ Receptors: Located in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[2][3][6]

The development of subtype-selective ligands is crucial for therapeutic applications to maximize efficacy and minimize off-target effects, particularly at α₂-adrenergic receptors, which also bind many this compound compounds.[8]

Signaling Pathways

The signaling mechanisms for each this compound receptor subtype are distinct and are not yet fully elucidated. The current understanding of these pathways is summarized below.

I₁ Receptor Signaling

Activation of the I₁ receptor is not coupled to conventional G-protein pathways like adenylyl or guanylyl cyclase.[9] Instead, it triggers the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[9][10][11] This pathway bears resemblance to those used by the neurocytokine receptor family.[3][9]

I₂ Receptor Signaling

The I₂ receptor is understood to be an allosteric modulatory site of monoamine oxidase (MAO), particularly MAO-B, located on the outer mitochondrial membrane.[1][12] Ligands binding to the I₂ site can functionally inhibit MAO activity, leading to an increase in monoamine levels, which may underlie some of their neuroprotective and analgesic effects.[7]

I₃ Receptor Signaling

The I₃ receptor regulates insulin secretion from pancreatic β-cells.[3] Its mechanism is thought to involve the modulation of ATP-sensitive potassium (K-ATP) channels.[3] Binding of a ligand to the I₃ site leads to the closure of these channels, causing membrane depolarization, subsequent opening of voltage-gated calcium channels, and ultimately insulin exocytosis.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to identify the key molecular features that determine a ligand's binding affinity and selectivity for the different this compound receptor subtypes.[2][13]

General Pharmacophore Model

A common pharmacophore for this compound ligands includes:

-

An This compound ring (or a bioisosteric equivalent like pyrroline (B1223166) or oxazoline).[13]

-

A bridge element (e.g., a methylene (B1212753) group, an amino group, or an oxygen atom).

-

An aromatic or lipophilic moiety .

SAR for I₁ Receptor Selectivity

I₁-selective ligands are sought for their antihypertensive properties with reduced sedative side effects, which are typically associated with α₂-adrenoceptor agonism.[8] Second-generation antihypertensives like moxonidine (B1115) and rilmenidine (B1679337) show greater selectivity for I₁ receptors over α₂-adrenoceptors compared to first-generation agents like clonidine.[5][14]

-

The Bridge: The nature of the bridging unit between the this compound and the aromatic ring is critical. An amino bridge (-NH-) as seen in moxonidine often confers I₁ selectivity.

-

Aromatic Substitution: Substitution on the aromatic ring is a key determinant of selectivity. For example, the methoxy (B1213986) group on moxonidine's aromatic ring contributes to its I₁ preference.

SAR for I₂ Receptor Selectivity

High selectivity for I₂ receptors is desirable for developing CNS-targeted therapies.

-

Conformational Restriction: Starting from the non-selective compound cirazoline (B1222771), conformational restrictions led to the discovery of highly selective I₂ ligands.[15]

-

Isosteric Replacement: Replacing parts of a molecule with chemical groups that retain similar physical properties can eliminate unwanted activity. For instance, isosteric replacement in a cirazoline derivative eliminated its residual α₁-agonist activity, paving the way for selective I₂ ligands.[15]

-

Key Ligands: The development of tracizoline (B1236551) and benazoline represented a breakthrough, as these compounds display high affinity for I₂ receptors with unprecedented selectivity over both α₁- and α₂-adrenoceptors.[15] The presence of a methyl group in the para position of the tolyl ring has been shown to increase I₂ selectivity.[16]

Quantitative SAR Data

The binding affinities (Ki) of various ligands at this compound and adrenergic receptors provide a quantitative basis for understanding SAR. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of First and Second-Generation Antihypertensive Agents Data compiled from studies on bovine Rostral Ventrolateral Medulla (RVLM) membranes.[5]

| Compound | I₁-Imidazoline Ki (nM) | α₂-Adrenergic Ki (nM) | Selectivity Ratio (α₂/I₁) | Generation |

| Clonidine | 4.2 | 1.3 | 0.3 | First |

| Guanabenz | 3.2 | 1.8 | 0.6 | First |

| Guanfacine | 1.3 | 0.4 | 0.3 | First |

| Moxonidine | 3.5 | 105 | 30 | Second |

| Rilmenidine | 2.4 | 125 | 52 | Second |

Table 2: Binding Affinities (pKi) and Selectivity of High-Affinity I₂ Ligands Data from studies on rat whole brain (for I₂) and cerebral cortex (for α₁/α₂) membranes.[15]

| Compound | I₂ pKi | α₁ pKi | α₂ pKi | I₂/α₁ Selectivity | I₂/α₂ Selectivity |

| Idazoxan | 8.80 | 6.81 | 7.64 | 98 | 14 |

| Cirazoline | 8.41 | 8.82 | 7.37 | 0.4 | 11 |

| Tracizoline (9) | 8.74 | 5.37 | 4.85 | 2,344 | 7,762 |

| Benazoline (12) | 9.07 | 5.64 | 4.80 | 2,691 | 18,621 |

(Note: pKi = -log(Ki). Higher pKi indicates higher affinity. Selectivity is the antilog of the difference in pKi values).

Key Experimental Protocols

The characterization of this compound ligands relies on robust in vitro assays to determine their binding and functional properties.

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18] It involves competing a radiolabeled ligand with an unlabeled test compound.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., rat kidney for I₂, brainstem for I₁) in ice-cold lysis buffer.[12][18]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[12]

-

-

Competition Binding Reaction:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and test compound competition.

-

Total Binding: Add membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Idazoxan for I₂), and assay buffer.[17][18]

-

NSB: Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand to saturate the receptors.[12]

-

Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.[17][18]

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12][17]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This functional assay is used to assess the effect of I₂ ligands on MAO enzyme activity, often using a fluorometric method.[17]

Detailed Methodology:

-

Enzyme and Reagents:

-

Use a source of the enzyme, such as recombinant human MAO-A and MAO-B.[17]

-

Prepare a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).[17]

-

Use a fluorometric probe that reacts with hydrogen peroxide (a byproduct of MAO activity) to generate a fluorescent signal.[17]

-

-

Inhibition Assay:

-

In a microplate, pre-incubate the MAO enzyme with various concentrations of the test I₂ this compound ligand.

-

Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).

-

-

Reaction and Detection:

-

Initiate the enzymatic reaction by adding the substrate to all wells.[17]

-

Place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test ligand.

-

Normalize the rates relative to the uninhibited control.

-

Plot the percent inhibition against the log concentration of the test ligand to generate a dose-response curve.

-

Calculate the IC₅₀ value, which is the concentration of the ligand that causes 50% inhibition of MAO activity.[17]

-

Conclusion

The study of this compound receptor structure-activity relationships is a dynamic field that has led to the development of therapeutically relevant compounds. A clear understanding of the pharmacophore for each receptor subtype and the specific structural modifications that govern selectivity is essential for the rational design of new drugs. While second-generation antihypertensives targeting I₁ receptors are already in clinical use, the development of selective I₂ and I₃ ligands holds significant promise for novel treatments of neurological disorders and metabolic diseases, respectively. Future research, aided by the protocols and SAR data outlined in this guide, will continue to refine our understanding and unlock the full therapeutic potential of targeting these unique receptor systems.

References

- 1. scispace.com [scispace.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound receptor - Wikipedia [en.wikipedia.org]

- 4. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Development and SAR Studies of this compound Receptor...: Ingenta Connect [ingentaconnect.com]

- 7. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kup.at [kup.at]

- 9. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of moxonidine: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacophore development and SAR studies of this compound receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Pharmacological Maze of Second-Generation Imidazoline Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Second-generation imidazoline drugs, a class of centrally acting antihypertensive agents, have garnered significant attention for their improved side-effect profile compared to their predecessors. This technical guide provides an in-depth exploration of their pharmacological profile, focusing on their interaction with this compound and α-adrenergic receptors, the intricacies of their signaling pathways, and the experimental methodologies used for their characterization.

Core Concepts: Receptor Binding and Selectivity

The clinical efficacy and reduced sedative effects of second-generation this compound drugs, such as moxonidine (B1115) and rilmenidine (B1679337), are primarily attributed to their selective affinity for I₁-imidazoline receptors over α₂-adrenergic receptors.[1][2][3] This selectivity contrasts with first-generation agents, like clonidine, which exhibit higher affinity for α₂-adrenergic receptors, leading to more pronounced side effects such as sedation and dry mouth.[1]

Comparative Binding Affinities

The binding affinities of these compounds for various receptor subtypes are crucial for understanding their pharmacological effects. The following table summarizes the reported binding affinities (Ki or pKi values) for key second-generation this compound drugs and related compounds at I₁, I₂, and α₂-adrenergic receptor subtypes.

| Compound | I₁-Imidazoline (Ki/pKi) | I₂-Imidazoline (Ki/pKi) | α₂A-Adrenergic (Ki/pKi) | α₂B-Adrenergic (Ki/pKi) | α₂C-Adrenergic (Ki/pKi) | Selectivity (I₁ vs α₂) |

| Moxonidine | High Affinity | Moderate Affinity | Lower Affinity | Lower Affinity | Lower Affinity | ~33-70 fold for I₁[1][4] |

| Rilmenidine | High Affinity | Moderate Affinity | Lower Affinity | Lower Affinity | Lower Affinity | More selective for I₁[5][6] |

| LNP 509 | Highly Selective for I₁ | Low Affinity | Low Affinity | Low Affinity | Low Affinity | High I₁ selectivity |

| Tracizoline (B1236551) | pKi = 8.74 (for I₂) | High Affinity | Low Affinity | Low Affinity | Low Affinity | I₂/α₂ > 7,700[7] |

| Benazoline | pKi = 9.07 (for I₂) | High Affinity | Low Affinity | Low Affinity | Low Affinity | I₂/α₂ > 18,600[7] |

| Clonidine | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Low I₁ selectivity[1] |

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value. The selectivity ratio is a critical parameter, highlighting the preferential binding to I₁-imidazoline receptors.

Unraveling the Signal Transduction Pathways

The signaling cascade initiated by the activation of I₁-imidazoline receptors deviates from the classical G-protein coupled receptor (GPCR) pathways associated with α₂-adrenergic receptors. Evidence suggests that I₁-imidazoline receptors are coupled to a phosphatidylcholine-selective phospholipase C (PC-PLC).[8][9][10]

Activation of the I₁-imidazoline receptor by an agonist like moxonidine leads to the activation of PC-PLC. This enzyme then hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.[8][9] DAG, in turn, can activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to a reduction in sympathetic outflow from the rostral ventrolateral medulla (RVLM) in the brainstem.[1][4] This reduction in sympathetic nerve activity results in decreased blood pressure.

Key Experimental Protocols

The characterization of second-generation this compound drugs relies on a suite of specialized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a compound for its target receptor.

Objective: To determine the Ki (inhibition constant) of a test compound for I₁-imidazoline and α₂-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express the target receptors (e.g., rabbit or rat brain cortex for I₂ and α₂ receptors, or rostral ventrolateral medulla for I₁ receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 50-120 µ g/well .[11]

-

-

Binding Reaction:

-

In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-clonidine for I₁/α₂ receptors or [³H]-idazoxan for I₂ receptors) at a fixed concentration.

-

Add increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known non-labeled ligand is added to a separate set of wells.

-

-

Incubation and Filtration:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-